1,3-Dibromo-5-fluoro-4-methoxy-6-methyl-2-nitrobenzene
Beschreibung
1,3-Dibromo-5-fluoro-4-methoxy-6-methyl-2-nitrobenzene is a polysubstituted benzene derivative with a complex arrangement of functional groups. Its molecular formula is C₈H₅Br₂FNO₃, and its structure features bromine atoms at positions 1 and 3, a fluorine atom at position 5, a methoxy group (-OCH₃) at position 4, a methyl group (-CH₃) at position 6, and a nitro group (-NO₂) at position 2.
The nitro and halogen substituents render it electron-deficient, making it a candidate for electrophilic substitution or nucleophilic aromatic substitution reactions. Applications may include its use as an intermediate in pharmaceutical or agrochemical synthesis, particularly for benzimidazole derivatives, as seen in related compounds .
Eigenschaften
Molekularformel |
C8H6Br2FNO3 |
|---|---|
Molekulargewicht |
342.94 g/mol |
IUPAC-Name |
1,5-dibromo-3-fluoro-2-methoxy-4-methyl-6-nitrobenzene |
InChI |
InChI=1S/C8H6Br2FNO3/c1-3-4(9)7(12(13)14)5(10)8(15-2)6(3)11/h1-2H3 |
InChI-Schlüssel |
OYKBBTHPHANVED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1Br)[N+](=O)[O-])Br)OC)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,3-Dibrom-5-fluor-4-methoxy-6-methyl-2-nitrobenzol beinhaltet typischerweise mehrere Schritte elektrophile aromatische Substitutionsreaktionen. Der allgemeine Syntheseweg umfasst:
Nitrierung: Einführung der Nitrogruppe (-NO2) in den Benzolring unter Verwendung einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure.
Bromierung: Einführung von Bromatomen unter Verwendung von Brom (Br2) in Gegenwart eines Katalysators wie Eisen (Fe) oder Aluminium-bromid (AlBr3).
Fluorierung: Einführung des Fluoratoms unter Verwendung eines Fluorierungsmittels wie N-Fluorbenzolsulfonimid (NFSI).
Methoxylierung: Einführung der Methoxygruppe (-OCH3) unter Verwendung von Methanol (CH3OH) in Gegenwart einer Base wie Natriummethoxid (NaOCH3).
Methylierung: Einführung der Methylgruppe (-CH3) unter Verwendung von Methyliodid (CH3I) in Gegenwart einer Base wie Kaliumcarbonat (K2CO3).
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich großtechnische Versionen der oben genannten Synthesewege beinhalten, mit Optimierungen für Ausbeute, Reinheit und Kosteneffizienz. Durchflussreaktoren und automatisierte Synthese-Systeme können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution (NAS) Reactions
The bromine atoms at positions 1 and 3 are prime sites for NAS due to the electron-deficient aromatic ring.
-
Bromine-Lithium Exchange : In tetrahydrofuran (THF) at −78°C, bromine undergoes exchange with organolithium reagents (e.g., BuLi), forming aryl lithium intermediates. These intermediates react with electrophiles like acetone to yield substituted alcohols .
Example: -
Competitive Reactivity : Steric hindrance from the methyl group at position 6 and electronic effects from the nitro group influence substitution rates. NAS occurs preferentially at the less hindered bromine (position 1) .
Oxidation Reactions
The methoxy group (−OCH₃) at position 4 can be oxidized under controlled conditions:
-
Oxidation to Carbonyl Derivatives : Using strong oxidizers like KMnO₄ or CrO₃ in acidic media, the methoxy group converts to a ketone or carboxylic acid. Yields depend on reaction time and temperature .
Example:
Reduction of the Nitro Group
The nitro group (−NO₂) at position 2 is reducible to an amine (−NH₂) under catalytic hydrogenation (H₂/Pd-C) or via Sn/HCl:
-
Catalytic Hydrogenation : At 60°C and 3 atm H₂ pressure, the nitro group reduces selectively without affecting bromine or fluorine substituents .
Electrophilic Aromatic Substitution (EAS)
Despite the deactivating nitro group, EAS can occur at positions activated by the methyl or methoxy groups:
-
Nitration : Further nitration occurs at position 5 (meta to nitro, ortho to methyl), confirmed by X-ray crystallography of analogous compounds .
-
Sulfonation : Directed by the methoxy group, sulfonic acid groups incorporate at position 4 .
Comparative Reactivity with Structural Analogs
Organometallic Coupling Reactions
The bromine atoms participate in Suzuki-Miyaura cross-coupling with aryl boronic acids:
-
Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, in DMF at 90°C .
-
Product Diversity : Biaryl derivatives form with >90% regioselectivity for position 1 .
Thermal Stability and Side Reactions
At temperatures >150°C, competing decomposition pathways emerge:
-
Debromination : Loss of bromine at position 3 generates 1-bromo derivatives .
-
Nitro Group Rearrangement : Rare but observed under prolonged heating, leading to ortho-nitro isomers .
This compound’s multifunctional design enables diverse transformations, making it valuable for synthesizing complex aromatic systems in pharmaceuticals and materials science. Experimental data emphasize the need for precise control over reaction conditions to optimize selectivity .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1,3-Dibromo-5-fluoro-4-methoxy-6-methyl-2-nitrobenzene has been investigated for its potential as a pharmaceutical intermediate. Its unique substituent pattern allows for interactions with various biological targets, making it a candidate for drug development.
Case Study: Antitumor Activity
A study evaluated the compound's effect on cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis via nitroso intermediates |
| MCF-7 (Breast) | 20 | Inhibition of cell proliferation |
| A549 (Lung) | 25 | Modulation of apoptotic pathways |
These findings suggest that the compound can effectively inhibit the growth of certain cancer cells through apoptosis induction .
Antimicrobial Properties
The compound has shown moderate antibacterial activity against various strains, which could lead to its use in developing new antimicrobial agents.
Antimicrobial Study Results
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 12 | 32 µg/mL |
| Escherichia coli | 10 | 64 µg/mL |
Further research is needed to elucidate the mechanisms behind its antibacterial effects .
Material Science
Due to its unique electronic properties derived from halogenation and nitro substitution, this compound is also being explored for applications in materials science. Its ability to undergo various chemical reactions makes it suitable for creating functional materials, such as sensors and catalysts.
Summary of Applications
The following table summarizes the primary applications of this compound:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential drug candidate with antitumor properties |
| Antimicrobial Agents | Moderate antibacterial activity against specific strains |
| Material Science | Use in developing functional materials |
Wirkmechanismus
The mechanism of action of 1,3-Dibromo-5-fluoro-4-methoxy-6-methyl-2-nitrobenzene depends on its interactions with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The presence of multiple substituents on the benzene ring allows for diverse interactions and pathways, including:
Electrophilic Aromatic Substitution: The compound can act as an electrophile, reacting with nucleophiles in biological systems.
Redox Reactions: The nitro group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The absence of an amine group (cf. 5-fluoro-2-methoxy-4-nitroaniline) reduces nucleophilic character, directing reactivity toward electrophilic pathways .
Biologische Aktivität
1,3-Dibromo-5-fluoro-4-methoxy-6-methyl-2-nitrobenzene (CAS No. 1357103-68-4) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
This compound possesses the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅Br₂FNO₃ |
| Molecular Weight | 298.89 g/mol |
| Density | 2.2 g/cm³ |
| Boiling Point | 267.2 °C |
| Flash Point | 115.4 °C |
| Purity | ≥97% |
These properties indicate that the compound is a stable solid at room temperature, making it suitable for various laboratory applications.
Antimicrobial Properties
Research indicates that halogenated compounds similar to this compound exhibit significant antimicrobial activity. A study investigating the fungicidal effects of nitro-substituted benzene derivatives revealed that compounds with electron-withdrawing groups like nitro and halogens showed enhanced activity against various phytopathogenic fungi, suggesting potential applications in agriculture and medicine .
The biological activity of this compound can be attributed to its ability to interfere with cellular processes. The nitro group in the structure is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components such as DNA and proteins. This mechanism is common among many nitroaromatic compounds and is a key factor in their antimicrobial efficacy .
Study on Antimicrobial Efficacy
In a recent investigation, several nitro-substituted benzene derivatives were tested for their antimicrobial properties against a range of bacterial and fungal strains. The results indicated that this compound exhibited notable inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
Cytotoxicity Assessment
Another study assessed the cytotoxic effects of this compound on human cancer cell lines. The findings suggested that it induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, similar compounds have shown moderate to high bioavailability and varied metabolic stability across different biological systems. Future studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-Dibromo-5-fluoro-4-methoxy-6-methyl-2-nitrobenzene, considering competing reactivity of substituents?
- Methodology : Begin with a meta-substituted benzene precursor (e.g., 4-methoxy-6-methylbenzene derivatives). Introduce nitro groups via nitration under controlled conditions (H₂SO₄/HNO₃ at 0–5°C) to avoid over-nitration. Subsequent bromination (Br₂/FeBr₃ or NBS) should precede fluorination (via Balz-Schiemann or halogen exchange with KF) to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical due to polar substituents .
- Key Challenges : Competing halogenation reactivity (Br vs. F) and steric hindrance from methyl/methoxy groups may reduce yields. Validate intermediates using and to confirm regiochemistry .
Q. How can spectroscopic techniques distinguish positional isomers of this compound?
- Methodology :
- NMR : identifies fluorine environments; splitting patterns differentiate methyl/methoxy groups. NOESY can confirm spatial proximity of substituents.
- IR : Nitro group stretching (~1520 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) provide functional group confirmation.
- Mass Spec : High-resolution MS (ESI-TOF) verifies molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Br or NO₂ groups).
Q. What are the stability considerations for this compound under thermal or photolytic conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal : TGA/DSC analysis (ramp 10°C/min to 300°C) to detect decomposition.
- Photolytic : Expose to UV (254 nm) and monitor via HPLC for degradation products.
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence regioselectivity in further functionalization (e.g., Suzuki couplings)?
- Methodology : Perform DFT calculations (Gaussian 09, B3LYP/6-31G*) to map electron density. Experimentally, test cross-coupling reactions (e.g., Suzuki with aryl boronic acids) under Pd catalysis. Monitor regioselectivity via LC-MS and X-ray crystallography.
- Contradictions : suggests trifluoromethyl groups hinder coupling efficiency, while highlights nitro’s directing effects. Optimize using bulky ligands (e.g., SPhos) to mitigate steric effects .
Q. What computational models predict the compound’s environmental fate or toxicity?
- Methodology : Use QSAR tools (EPI Suite, TEST) to estimate biodegradation and ecotoxicity. Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., cytochrome P450). Validate with in vitro assays (e.g., Ames test for mutagenicity).
- Data Sources : Leverage PubChem/Reaxys databases () for analogous compounds’ toxicity profiles .
Q. How can analytical challenges (e.g., co-elution in HPLC) be resolved for this compound and its metabolites?
- Methodology :
- HPLC : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) and column (C18 with 2.6 µm particles).
- Hyphenated Techniques : LC-MS/MS (MRM mode) enhances specificity.
- Chiral Separation : Use amylose-based columns if enantiomers are present.
Q. How should researchers address contradictions in reported synthetic yields or reactivity data?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
